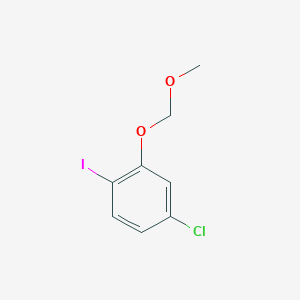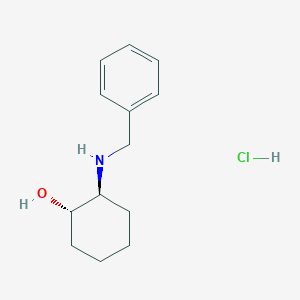
(1s,2s)-2-(Benzylamino)cyclohexanol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride is a chiral compound with significant applications in various fields of science and industry It is known for its unique chemical structure, which includes a cyclohexanol ring substituted with a benzylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride typically involves the reaction of cyclohexanone with benzylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride may involve more efficient and scalable methods. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, substituted cyclohexanol compounds, and various benzylamino derivatives.
Applications De Recherche Scientifique
(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various receptors and enzymes, potentially modulating their activity. The compound’s chiral nature also plays a role in its biological activity, as different enantiomers can have different effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1r,2r)-2-(Benzylamino)cyclohexanol
- (1s,2s)-2-(Amino)cyclohexanol
- (1s,2s)-2-(Benzylamino)cyclopentanol
Uniqueness
(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride is unique due to its specific chiral configuration and the presence of both a benzylamino group and a cyclohexanol ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H20ClNO |
|---|---|
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
(1S,2S)-2-(benzylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;/h1-3,6-7,12-15H,4-5,8-10H2;1H/t12-,13-;/m0./s1 |
Clé InChI |
LIVWXXSFUGDHHA-QNTKWALQSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)O.Cl |
SMILES canonique |
C1CCC(C(C1)NCC2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate](/img/structure/B14036150.png)
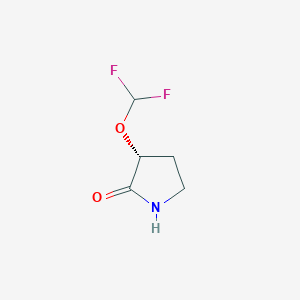
![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)
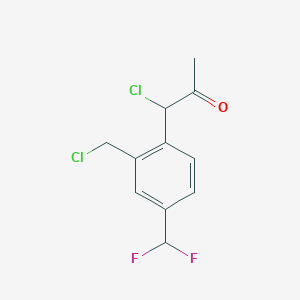
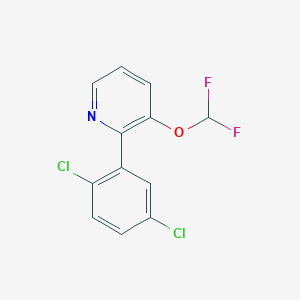
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine](/img/structure/B14036171.png)
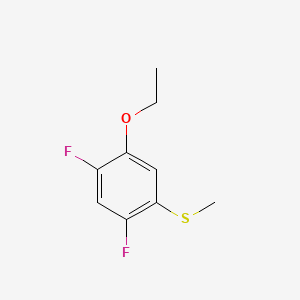
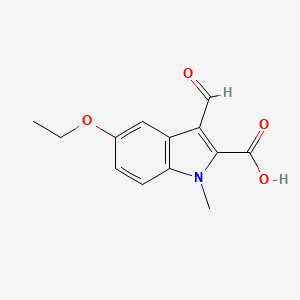
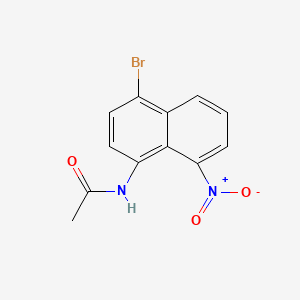
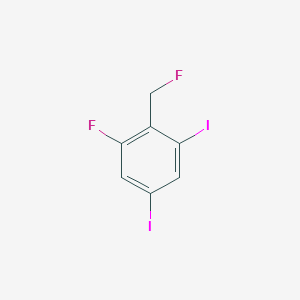
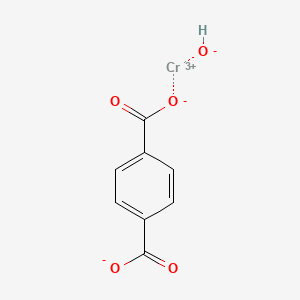
![2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14036209.png)
